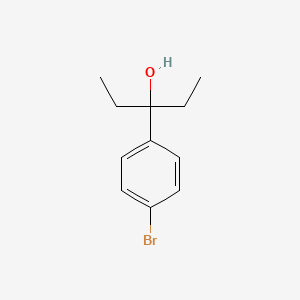
2,6-diphenylbenzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenylbenzene-1,4-diol: is an organic compound with the molecular formula C18H14O2 It is a derivative of benzene, featuring two phenyl groups and two hydroxyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Diphenylbenzene-1,4-diol can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with phenyl groups and hydroxyl groups.
Dihydroxylation of Alkenes: This approach involves the addition of hydroxyl groups to alkenes using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diphenylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced derivatives.
Substitution: The phenyl groups can undergo further substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, lead tetraacetate, and periodic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other carbonyl-containing compounds.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,6-Diphenylbenzene-1,4-diol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2,6-diphenylbenzene-1,4-diol involves its ability to undergo redox reactions. The hydroxyl groups can donate electrons, making the compound an effective antioxidant. This property allows it to neutralize free radicals and protect cells from oxidative damage. The molecular targets and pathways involved include interactions with reactive oxygen species and the stabilization of cellular structures .
Vergleich Mit ähnlichen Verbindungen
2-Methoxybenzene-1,4-diol: This compound has a similar structure but with a methoxy group instead of a phenyl group.
Eugenol: A natural phenolic compound with antioxidant properties.
Carvacrol: Another natural phenolic compound known for its antimicrobial and antioxidant activities.
Uniqueness: 2,6-Diphenylbenzene-1,4-diol is unique due to the presence of two phenyl groups, which enhance its stability and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
13379-77-6 |
|---|---|
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
2,6-diphenylbenzene-1,4-diol |
InChI |
InChI=1S/C18H14O2/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12,19-20H |
InChI-Schlüssel |
SYAHSEYNOYOEQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Chloro-6-[(2-methoxyethyl)amino]nicotinonitrile](/img/structure/B8697147.png)
![(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B8697150.png)
![4-Thiazolidinone, 5-[(4-phenoxyphenyl)methylene]-2-thioxo-](/img/structure/B8697157.png)




![N-[2-(Chloroacetyl)-5-methylphenyl]-2-methylbenzamide](/img/structure/B8697197.png)

